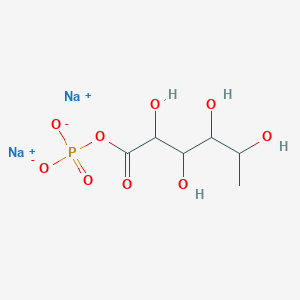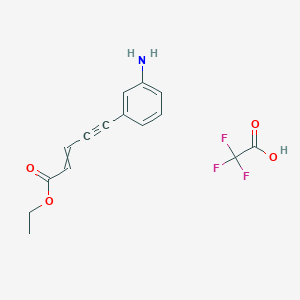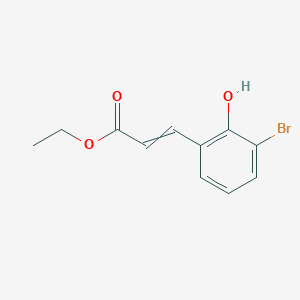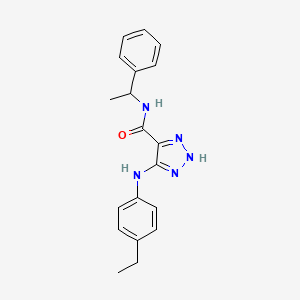![molecular formula C20H23FN6O3 B14105345 8-(4-fluorophenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105345.png)
8-(4-fluorophenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a haloalkyl derivative and morpholine.
Final Cyclization: The final cyclization step involves the formation of the imidazolidine ring through a condensation reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of 8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated forms of the compound.
科学研究应用
8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used as a tool to study biochemical pathways and molecular interactions, particularly those involving purine metabolism and signaling.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in purine metabolism, affecting cellular processes such as DNA replication and repair.
Modulate Receptors: The compound may interact with receptors on the cell surface or within the cell, influencing signal transduction pathways and cellular responses.
Alter Gene Expression: By affecting transcription factors and other regulatory proteins, the compound can modulate the expression of genes involved in various biological processes.
相似化合物的比较
8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be compared with other similar compounds, such as:
8-(4-chlorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
8-(4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: The presence of a methylphenyl group can influence the compound’s solubility and interaction with molecular targets.
8-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: The bromophenyl group may enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions.
The uniqueness of 8-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C20H23FN6O3 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23FN6O3/c1-23-17-16(18(28)27(20(23)29)7-6-24-10-12-30-13-11-24)26-9-8-25(19(26)22-17)15-4-2-14(21)3-5-15/h2-5H,6-13H2,1H3 |
InChI 键 |
GRAHLWJWCUTBJS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14105265.png)


![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105285.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105294.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14105300.png)

![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B14105310.png)
![N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14105315.png)

![N-(3,5-dimethoxyphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14105323.png)

